1-Boc-4-(3-Formylphenyl)piperazine
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Overview
Description
“1-Boc-4-(3-Formylphenyl)piperazine” is an organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.37 . It is used as an important organic intermediate in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Synthesis Analysis
The synthesis of “this compound” involves several synthetic routes. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The IUPAC name of “this compound” is tert-butyl 4-(3-formylphenyl)-1-piperazinecarboxylate . The InChI code is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Libraries
1-Boc-4-(3-Formylphenyl)piperazine serves as a key intermediate in the synthesis of diverse chemical libraries. Its application in microwave-mediated Suzuki–Miyaura cross-couplings facilitates the creation of Boc-protected (piperazin-1-ylmethyl)biaryls, which are pivotal for generating biaryl libraries with diverse functionalities. This synthesis method allows for the manipulation of functionality at two distinct points, enhancing the scope of potential chemical entities for pharmaceutical development (Spencer et al., 2011).
Pharmaceutical Intermediates
The compound is instrumental in improving the synthesis of pharmaceutical intermediates, such as the key intermediates for triazole antifungal agents. An improved synthesis process has been developed, offering advantages like facile reaction conditions and higher overall yield, demonstrating its importance in the pharmaceutical manufacturing sector (Miao Zhen-yuan, 2006).
Formamide Derivatives
This compound is also used in the synthesis of piperazinyl formamide derivatives. A "one-pot" procedure from aryl amines, triphosgene, and N-boc-piperazine demonstrates the versatility of this chemical in synthesizing compounds with potential biological activity, highlighting the significance of efficient synthesis methods in drug discovery and development (F. Fang, 2010).
X-Ray Diffraction and Biological Evaluation
The synthesis of derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves this compound. These compounds have been characterized by various spectroscopic studies and single crystal X-ray diffraction analysis, demonstrating their potential for further biological evaluation and application in material science (Kulkarni et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can potentially affect the respiratory system .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of the respiratory system .
Result of Action
It is suggested that the compound may have an impact on the respiratory system .
Properties
IUPAC Name |
tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWDNBEXXXPQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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